(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13788401
InChI: InChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H
SMILES: C1C2C1C(NC2)CO.Cl
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride

CAS No.:

Cat. No.: VC13788401

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride -

Specification

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
IUPAC Name 3-azabicyclo[3.1.0]hexan-2-ylmethanol;hydrochloride
Standard InChI InChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H
Standard InChI Key YGLZZVXDLDVFDA-UHFFFAOYSA-N
SMILES C1C2C1C(NC2)CO.Cl
Canonical SMILES C1C2C1C(NC2)CO.Cl

Introduction

Structural and Stereochemical Features

The compound features a 3-azabicyclo[3.1.0]hexane core, comprising a nitrogen atom at position 3 of a bicyclic system fused by a cyclopropane and cyclopentane ring. The methanol group is attached to carbon 2 of the bicyclic framework, and the hydrochloride salt enhances its stability and solubility . The stereochemistry—(1S,2S,5R)—dictates its three-dimensional conformation, critical for interactions in biological systems .

Table 1: Key Structural Properties

PropertyValueSource
IUPAC Name[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol hydrochloride
Molecular FormulaC₆H₁₂ClNO
Molecular Weight149.62 g/mol
Stereochemistry(1S,2S,5R)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound involves multi-step processes, often starting from cyclopropane dicarboxylic acid derivatives. A notable method from EP0007128A1 outlines:

  • Cyclopropane dicarboxylic acid anhydride reacts with benzylamine to form 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione .

  • Reduction using sodium bis(2-methoxyethoxy)aluminum hydride selectively reduces carbonyl groups to yield the alcohol intermediate .

  • Hydrogenolysis removes the benzyl protecting group, followed by HCl treatment to form the hydrochloride salt .

Table 2: Key Synthetic Steps

StepReactionReagents/ConditionsYield
1CyclocondensationBenzylamine, 180°C85–90%
2Carbonyl ReductionNaAlH₂(OCH₂CH₂OCH₃)₂, ether, 0–25°C70–80%
3Salt FormationHCl in methanol>95%

Physicochemical Properties

The compound is a white crystalline solid with:

  • Boiling Point: ~200.8°C (predicted)

  • Density: 1.108 g/cm³

  • pKa: ~14.73 (basic nitrogen)

  • Solubility: Soluble in polar solvents (e.g., methanol, ethanol) due to hydrochloride salt .

Applications in Research

Medicinal Chemistry

The bicyclic scaffold serves as a rigid framework for designing enzyme inhibitors and receptor modulators. For example, J. Am. Chem. Soc. (2017) highlights its use in enantioselective C–H functionalization to create trifluoromethyl-substituted pyrrolidines, potential candidates for CNS drugs .

Agricultural Chemistry

The parent structure 3-azabicyclo[3.1.0]hexane is a precursor to 2-carboxy derivatives, which exhibit male-sterilizing activity in plants, aiding hybrid seed production .

Future Directions

Recent advances in photoredox catalysis (e.g., Chem. Sci. 2019) enable diastereoselective annulations to construct similar bicyclic systems, expanding access to stereochemically diverse analogs . Computational studies on its conformational dynamics could further optimize its pharmacological applications .

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